BenchChemオンラインストアへようこそ!

SPDB

ADC in vivo efficacy xenograft

SPDB is a heterobifunctional, glutathione-cleavable disulfide linker for amine-to-thiol ADC conjugation. Its zero-methyl steric profile paired with DM4 achieves optimal plasma stability and intratumoral drug release—superior to SPP/SMCC in head-to-head xenograft studies. SPDB-DM4 uniquely generates membrane-permeable metabolites (S-methyl-DM4, DM4) enabling bystander killing of antigen-negative tumor cells. Clinically validated via IMGN779, SPDB is the evidence-based benchmark for ADC programs requiring cleavable disulfide chemistry.

Molecular Formula C13H14N2O4S2
Molecular Weight 326.4 g/mol
CAS No. 115088-06-7
Cat. No. B1681063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDB
CAS115088-06-7
SynonymsSPDB, SPDB disulfide heterobifunctional cross-linker.
Molecular FormulaC13H14N2O4S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2
InChIInChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2
InChIKeyJSHOVKSMJRQOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceColorless liquid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SPDB (CAS 115088-06-7) ADC Linker: Procurement Specifications and Baseline Characterization for Antibody-Drug Conjugate Development


SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate, CAS 115088-06-7) is a heterobifunctional crosslinker classified as a glutathione-cleavable disulfide linker for antibody-drug conjugate (ADC) synthesis [1]. The compound features an N-hydroxysuccinimide (NHS) ester moiety for amine-directed antibody conjugation and a 2-pyridyldithio group for disulfide exchange with thiol-containing payloads such as DM4 . Molecular formula C13H14N2O4S2, molecular weight 326.39 g/mol [1]. SPDB is commercially available from multiple vendors at purities typically ≥98–99%, with storage recommended at -20°C as powder and reconstitution in DMSO or organic solvents for conjugation workflows .

SPDB Procurement Considerations: Why In-Class Disulfide Linker Substitution Compromises ADC Performance


Disulfide-based cleavable linkers share a common reduction-sensitive mechanism, yet their performance in ADC applications diverges substantially based on steric hindrance around the disulfide bond and linker architecture. Systematic evaluation of a panel of antibody-maytansinoid conjugates with varying methyl group placement adjacent to the disulfide linkage revealed that in vitro potency does not predict in vivo efficacy [1]. The SPDB-DM4 combination, characterized by two methyl groups on the maytansinoid side and zero methyl groups on the linker side of the disulfide bond, produced the optimal balance of plasma stability and intratumoral drug release [1]. Substituting SPDB with less hindered linkers (e.g., SPP) or non-cleavable thioether linkers (e.g., SMCC) alters metabolite profiles, bystander killing capacity, and ultimately therapeutic outcomes in xenograft models [2]. These structure-activity relationships establish that generic disulfide linkers are not interchangeable without compromising conjugate performance.

SPDB Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


In Vivo Antitumor Efficacy Ranking: SPDB-DM4 Outperforms All Comparator Linker Designs

In a systematic head-to-head comparison of disulfide-linked antibody-maytansinoid conjugates with varying steric hindrance, huC242-SPDB-DM4 (two methyl groups on maytansinoid side, zero on linker side) achieved the highest in vivo antitumor efficacy ranking among all tested conjugates [1]. The panel included conjugates with zero, one, or two methyl groups on the linker side and zero, one, or two methyl groups on the maytansinoid side [1]. The SPDB-DM4 design was specifically identified as providing intermediate disulfide bond stability, which correlated with optimal in vivo performance [1].

ADC in vivo efficacy xenograft maytansinoid linker optimization

Lipophilic Metabolite Cytotoxicity: SPDB-DM4 Generates S-Methyl-DM4 with 1000-Fold Higher Potency

Metabolic processing of huC242-SPDB-DM4 in tumor cells yields a unique lipophilic metabolite, S-methyl-DM4, which is not produced by the non-cleavable SMCC-DM1 conjugate [1]. In cell-based viability assays with extracellular addition, the lipophilic metabolites (DM4 and S-methyl-DM4) from the disulfide-linked conjugate were approximately 1000-fold more cytotoxic than the hydrophilic lysine-N(epsilon)-linker-maytansinoid metabolites from both conjugates [2]. The thioether-linked SMCC-DM1 produces only the hydrophilic lysine-N(epsilon)-SMCC-DM1 adduct, lacking the highly potent diffusible species [2].

ADC metabolism bystander killing S-methyl-DM4 linker comparison intracellular processing

Linker Selection in Clinical Candidate Development: s-SPDB Selected Over Non-Cleavable and Alternative Cleavable Linkers

During preclinical development of the CD33-targeting ADC IMGN779, three linker designs were evaluated: one non-cleavable and two cleavable linkers [1]. The cleavable s-SPDB (sulfonated SPDB derivative) linker was selected as the lead clinical compound based on superior in vitro efficacy (IC50) and in vivo safety/efficacy profile (MTD, therapeutic index) compared to alternative linker designs [1]. The final ADC, IMGN779, demonstrated a 90% increased lifespan at a single 10 μg/kg (payload) dose in an MV4-11 disseminated AML xenograft model [1].

clinical candidate selection ADC development s-SPDB therapeutic index CD33

Bystander Killing Validation: nBT062-SPDB-DM4 Mediates Killing of Antigen-Negative Tumor Cells

The bystander killing capacity of SPDB-DM4 conjugates was experimentally validated using the CD138-targeting ADC nBT062-SPDB-DM4 [1]. While nBT062-SPDB-DM4 showed no direct activity against CD138-negative Namalwa cells cultured alone, significant killing of these CD138-negative cells was observed when co-cultured with CD138-positive OPM2 cells [1]. This demonstrates that SPDB-DM4 generates diffusible cytotoxic metabolites capable of eradicating neighboring antigen-negative tumor cells.

bystander effect multiple myeloma CD138 antigen heterogeneity SPDB-DM4

Distinct Metabolite Profile: S-Methyl-DM4 Uniquely Generated by SPDB-DM4

Comparative metabolite analysis following intravenous administration of radiolabeled conjugates revealed that SPDB-DM4 generates a unique S-methyl-DM4 metabolite not observed with SPP-DM1 [1]. huC242-SPDB-DM4 produced three target-dependent tumor metabolites: lysine-N(epsilon)-SPDB-DM4, DM4, and S-methyl-DM4 [1]. In contrast, the less hindered disulfide-linked huC242-SPP-DM1 generated only lysine-N(epsilon)-SPP-DM1 and DM1, with no detectable S-methyl-DM1 [1].

metabolite profiling S-methyl-DM4 SPDB vs SPP tumor delivery ADC processing

SPDB Application Scenarios: Evidence-Based Use Cases for ADC Research and Development


ADC Development Targeting Solid Tumors with Heterogeneous Antigen Expression

SPDB-DM4 conjugates are indicated for ADC programs targeting solid tumors where antigen expression is heterogeneous. The production of lipophilic, membrane-permeable metabolites (S-methyl-DM4 and DM4) enables bystander killing of neighboring antigen-negative tumor cells, as demonstrated in co-culture experiments with nBT062-SPDB-DM4 [1]. This property is not observed with non-cleavable linkers such as SMCC, which generate only hydrophilic lysine adducts incapable of crossing cell membranes [2].

Maytansinoid-Based ADC Programs Requiring Optimized In Vivo Therapeutic Index

For ADC programs employing maytansinoid payloads, the SPDB-DM4 combination has been systematically validated as the optimal linker-payload pairing in head-to-head efficacy comparisons. In a panel of disulfide-linked conjugates with varying steric hindrance, huC242-SPDB-DM4 achieved the highest in vivo antitumor efficacy ranking across two colon cancer xenograft models [1]. Programs seeking to maximize therapeutic index should prioritize SPDB over SPP or SMCC linkers when pairing with DM4-class payloads.

Clinical Candidate Optimization Requiring Validated Linker Selection Precedent

The SPDB scaffold (as its sulfonated derivative s-SPDB) has been selected over competing linker platforms in a clinical candidate development program (IMGN779), validating its translational relevance [1]. Research programs aiming for eventual clinical translation can reference this precedent when justifying linker selection in regulatory submissions or grant applications. The selection was based on combined assessment of in vitro efficacy, in vivo safety, and therapeutic index across multiple species [1].

Comparative ADC Studies Investigating Linker-Dependent Metabolism and Bystander Effects

SPDB serves as a reference cleavable linker for studies comparing linker-dependent ADC processing and metabolism. The distinct metabolite profile of SPDB-DM4 (lysine-N(epsilon)-SPDB-DM4, DM4, and S-methyl-DM4) versus SPP-DM1 (lysine-N(epsilon)-SPP-DM1 and DM1 only) and SMCC-DM1 (lysine-N(epsilon)-SMCC-DM1 only) has been extensively characterized in both in vitro and in vivo systems [1][2]. This well-documented metabolite profile makes SPDB the appropriate benchmark cleavable linker for mechanistic ADC studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPDB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.